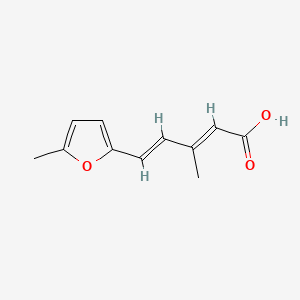
3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid, also known as sulfoxaflor, is a novel insecticide that has been developed to control a wide range of insect pests. This compound was first discovered by Dow AgroSciences and was later approved for use in the United States in 2013. Since then, sulfoxaflor has become an important tool for pest management in agriculture and horticulture.
Mechanism of Action
Sulfoxaflor acts on the nicotinic acetylcholine receptors in insects, which are responsible for transmitting nerve impulses. When 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid binds to these receptors, it causes a disruption in the transmission of nerve impulses, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have minimal impact on non-target organisms, including mammals and birds. This is due to the unique mode of action of this compound, which targets specific receptors in insects. However, research has shown that this compound may have some impact on beneficial insects, such as bees, which are important for pollination.
Advantages and Limitations for Lab Experiments
Sulfoxaflor has several advantages for use in lab experiments, including its high efficacy against a wide range of insect pests and its unique mode of action. However, one limitation of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid is that it may have some impact on non-target organisms, which must be carefully considered when using this compound in lab experiments.
Future Directions
There are several future directions for research on 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid, including the development of new formulations and application methods to improve efficacy and reduce non-target effects. Additionally, research is needed to better understand the impact of this compound on beneficial insects, such as bees, and to develop strategies to mitigate any negative effects. Finally, research is needed to explore the potential use of this compound in integrated pest management programs, which combine multiple pest control strategies to reduce the reliance on chemical insecticides.
Synthesis Methods
The synthesis of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid involves several steps, including the reaction of 5-methyl-2-furancarboxaldehyde with malonic acid, followed by the addition of methyl vinyl ketone. The resulting compound is then treated with sulfuric acid to form the final product. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Scientific Research Applications
Sulfoxaflor has been extensively studied for its efficacy in controlling a wide range of insect pests, including aphids, thrips, and whiteflies. Research has shown that 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid acts on the nicotinic acetylcholine receptors in insects, resulting in paralysis and death. This mode of action is unique compared to other insecticides, which makes this compound an important tool for pest management.
Properties
IUPAC Name |
(2E,4E)-3-methyl-5-(5-methylfuran-2-yl)penta-2,4-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)3-5-10-6-4-9(2)14-10/h3-7H,1-2H3,(H,12,13)/b5-3+,8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUOHSFXVJLLK-VSAQMIDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=C/C(=O)O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
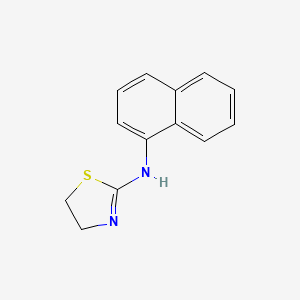
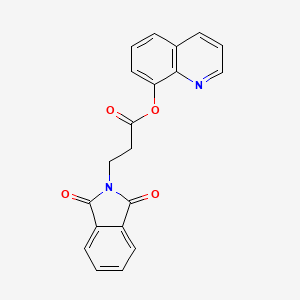
![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)

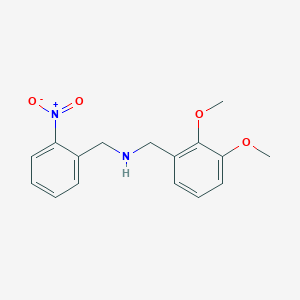
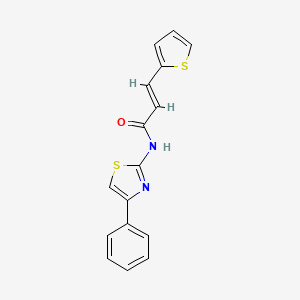
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
